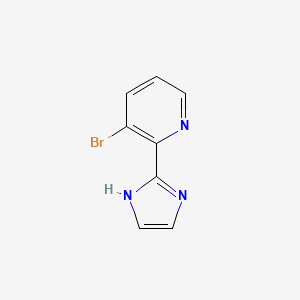

3-bromo-2-(1H-imidazol-2-yl)-pyridine

Description

3-Bromo-2-(1H-imidazol-2-yl)-pyridine (CAS: 1379338-63-2) is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom at position 3 and an imidazole moiety at position 2. Its molecular formula is C₈H₆BrN₃, with a molecular weight of 224.06 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and cancer cell lines.

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

3-bromo-2-(1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12) |

InChI Key |

DORHILWDHHOAIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC=CN2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has demonstrated significant potential in the development of anticancer agents. Its structure allows for interactions with biological targets that are crucial in cancer progression. Research indicates that derivatives of imidazole and pyridine structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, studies have shown that imidazo[1,2-a]pyridine derivatives exhibit promising activity against multiple cancer cell lines, suggesting that 3-bromo-2-(1H-imidazol-2-yl)-pyridine could serve as a scaffold for further drug development .

Antimicrobial Properties

this compound has also been evaluated for its antimicrobial activity. Compounds containing imidazole rings are known to exhibit antibacterial properties against a range of pathogens, including resistant strains . In vitro studies have reported that related compounds show potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating the potential of this compound in treating infections .

Antitubercular Activity

Recent research highlights the efficacy of imidazo[1,2-a]pyridine derivatives against tuberculosis. Compounds derived from this class have shown effectiveness in inhibiting Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents . The ability to target multidrug-resistant strains is particularly notable, addressing a significant public health challenge.

Agricultural Applications

Pesticidal Activity

The unique chemical structure of this compound may also lend itself to agricultural applications. Research into related compounds suggests potential use as pesticides or herbicides due to their ability to disrupt biological pathways in pests . The incorporation of bromine and imidazole functionalities can enhance the bioactivity and selectivity of these compounds against target organisms.

Material Science

Coordination Chemistry

The coordination properties of this compound make it an interesting candidate for material science applications. Its ability to form complexes with various metal ions could lead to the development of new materials with specific electronic or catalytic properties. The imidazole nitrogen atoms can participate in coordination with metals, potentially leading to novel catalysts for organic reactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-5-(1-(2,2-Diethoxyethyl)-1H-Imidazol-2-yl)-Pyridine (CAS: 941294-55-9)

- Structure : Differs by a diethoxyethyl substitution on the imidazole nitrogen, enhancing steric bulk and altering electronic properties.

- Synthesis : Requires additional steps for introducing the diethoxyethyl group via alkylation, unlike the simpler propargylation used for 3-bromo-2-(1H-imidazol-2-yl)-pyridine .

- Purity : Reported as 97% , comparable to the parent compound’s typical yields (70–80%) .

6-Bromo-1,3-Dimethyl-1H-Imidazo[4,5-b]Pyridin-2(3H)-One

- Structure : Features a fused imidazo[4,5-b]pyridine system with bromine at position 6 and methyl groups at positions 1 and 3.

- Synthesis : Involves methylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one using methyl iodide, contrasting with the condensation-click chemistry route for the target compound .

5-Bromo-2-(1H-Imidazol-2-yl)-Pyridine (CAS: 1211586-40-1)

- Structure : Bromine at position 5 on the pyridine ring instead of position 3.

Anticancer Activity

- Triazole-Tethered Analogs (e.g., 7b, 7c, 7f) :

- This compound : While direct data is lacking, molecular docking studies suggest its bromine atom enhances hydrophobic interactions with kinase active sites, similar to BRAF inhibitors like vemurafenib .

Kinase Inhibition

- 2-(1H-Imidazol-2-yl)-Pyridine Derivatives : Demonstrated BRAF V600E kinase inhibition with IC₅₀ < 100 nM in some cases. The bromine substitution in the target compound may further stabilize enzyme-ligand interactions via halogen bonding .

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of ammonia (from ammonium acetate) on the carbonyl groups of the aldehyde and diketone, followed by cyclodehydration to form the imidazole ring. Key parameters include:

For 3-bromo-2-(1H-imidazol-2-yl)-pyridine, substituting 6-bromopicolinaldehyde with 3-bromo-2-pyridinecarbaldehyde would theoretically follow the same pathway. However, the positional isomerism of the bromine and aldehyde groups necessitates stringent control over regioselectivity.

Post-Functionalization via Propargylation and Click Chemistry

A two-step strategy involving propargylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to diversify imidazole-pyridine scaffolds. Although developed for diphenyl-substituted derivatives, this approach is generalizable:

Propargylation of Imidazole-Pyridine Intermediates

Treatment of the imidazole-pyridine core with propargyl bromide in dry DMF and potassium carbonate affords terminal alkyne derivatives. For example:

Bromination Strategies for Pyridine-Imidazole Systems

Direct bromination of preformed imidazole-pyridine hybrids presents challenges due to the electron-deficient pyridine ring. Alternative approaches include:

Directed Ortho-Metalation

Introducing bromine at the pyridine’s 3-position prior to imidazole formation avoids competing electrophilic substitution on the imidazole. For instance, 3-bromo-2-pyridinecarbaldehyde could be synthesized via:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 2-(1H-imidazol-2-yl)pyridine boronic esters with bromopyridine derivatives offers a regioselective route. However, this method remains speculative for the target compound due to limited literature precedence.

Structural Characterization and Analytical Data

While specific data for this compound are scarce, analogous compounds provide benchmarks:

Table 1: Spectral Data for Related Imidazole-Pyridine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-(1H-imidazol-2-yl)-pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via refluxing stoichiometric equivalents of 4-(1H-imidazol-2-yl)-pyridine with metal salts (e.g., Cd(NO₃)₂) in ethanol for 5 hours, followed by crystallization . Optimization includes adjusting solvent polarity (ethanol vs. methanol), temperature (60–80°C), and ligand-to-metal ratios (1:1 to 2:1) to improve yield (reported up to 73%) . Purity is confirmed via HPLC or NMR.

Q. How is the structural characterization of this compound performed in coordination complexes?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, Cd(II) complexes exhibit octahedral geometry with bond distances (e.g., Cd–N: 2.276 Å, Cd–O: 2.503 Å) and dihedral angles (1.6° between imidazole and pyridine rings) . FTIR confirms ligand coordination via shifts in C–N stretching (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective for evaluating this compound derivatives as kinase inhibitors?

- Methodology :

- Docking : Use Molegro Virtual Docker (MVD) with the following parameters:

- Ligand preparation: Optimize geometries using DFT/B3LYP/6-311G(d) .

- Binding site: Define a 15 Å sphere around V600E-BRAF residues (CYS532, ASP594) .

- Scoring: Prioritize MolDock scores (e.g., compounds 14: −124.08 vs. vemurafenib: −116.17) .

- Validation : Cross-check with experimental IC₅₀ values from kinase assays (e.g., A375 melanoma cell line) .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Methodology :

- DFT Functional Selection : Test hybrid functionals (e.g., B3LYP) for thermochemical accuracy, as pure gradient-corrected functionals may overestimate binding energies .

- Solvent Effects : Include implicit solvation models (e.g., COSMO) during optimization to mimic physiological conditions .

- Dynamic Simulations : Run MD simulations (50 ns) to assess binding stability (RMSD < 2.0 Å) .

Q. What strategies enhance the photoluminescent properties of metal complexes incorporating this compound?

- Methodology :

- Ligand Design : Introduce electron-withdrawing groups (e.g., −Br) to stabilize LUMO levels, improving Eu(III) emission in [Eu(dbm)₃(impy)] .

- Coordination Environment : Optimize ligand field strength using mixed-donor ligands (e.g., pyridyl + imidazolyl) to reduce non-radiative decay .

- Hybrid Films : Embed complexes in PMMA matrices to enhance quantum yield (QY) by 20–30% via reduced aggregation .

Key Considerations for Researchers

- Experimental Design : For crystallography, prioritize low-symmetry space groups (e.g., P 1) to resolve disorder in imidazole-pyridine moieties .

- Data Contradictions : If computational ADMET predictions (e.g., LogP < 5) conflict with poor solubility, modify substituents (e.g., −OH, −COOH) to improve pharmacokinetics .

- Advanced Applications : Explore MOF construction using the compound’s N-donor sites for gas adsorption (e.g., CO₂ selectivity > 80% at 298 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.